molecular formula C6H10BrN3O B2537051 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol CAS No. 2226034-04-2

4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol

Cat. No. B2537051
CAS RN: 2226034-04-2
M. Wt: 220.07
InChI Key: JKVNIWYXBTXSEK-UHFFFAOYSA-N
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Description

“4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are significant due to their broad biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol”, can be established by NMR and MS analysis .


Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the 1,2,4-triazole derivatives exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in some studies. For example, most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Given the importance of the 1,2,4-triazole scaffold, its synthesis has attracted much attention . Future research could focus on the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(3-bromo-1,2,4-triazol-1-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVNIWYXBTXSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol

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